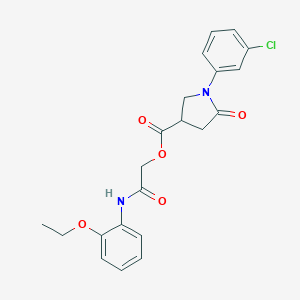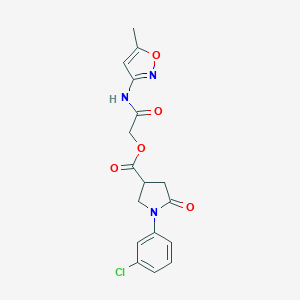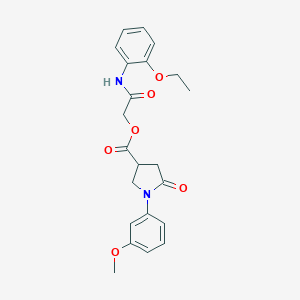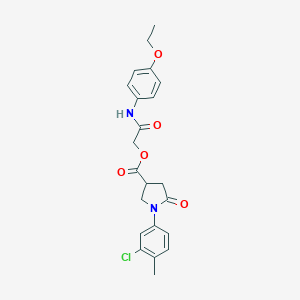![molecular formula C16H14F3NO3 B270970 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as TFP9, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFP9 is a non-peptide molecule that has been shown to have a high affinity for the neurotensin receptor 1 (NTSR1), which is a G protein-coupled receptor that is involved in a variety of physiological processes.
Mécanisme D'action
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide acts as a selective antagonist of the NTSR1 receptor, which means that it binds to the receptor and prevents it from being activated by its natural ligands. This mechanism of action has been shown to have a variety of effects on the body, including reducing pain and anxiety, and potentially reducing addiction-related behaviors.
Biochemical and Physiological Effects:
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been shown to have a variety of biochemical and physiological effects on the body, including reducing pain and anxiety, and potentially reducing addiction-related behaviors. The compound has also been shown to have an effect on the release of neurotransmitters, which are chemical messengers that are involved in a variety of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in lab experiments is that it is a non-peptide molecule, which means that it can be synthesized in large quantities and is more stable than peptide-based compounds. However, one limitation of using 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is that it has a high affinity for the NTSR1 receptor, which means that it may have off-target effects on other receptors in the body.
Orientations Futures
There are several potential future directions for research on 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, including:
1. Investigating the potential therapeutic applications of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in the treatment of pain, anxiety, and addiction.
2. Studying the effects of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide on other physiological processes, including inflammation and immune function.
3. Developing new compounds that are based on the structure of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, in order to improve its selectivity and efficacy.
4. Investigating the potential use of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in combination with other drugs or therapies, in order to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the various functional groups. The most commonly used method for synthesizing 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves the use of solid-phase peptide synthesis, which allows for the efficient production of large quantities of the compound.
Applications De Recherche Scientifique
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the NTSR1 receptor, which is involved in a variety of physiological processes, including pain, anxiety, and addiction.
Propriétés
Nom du produit |
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide |
|---|---|
Formule moléculaire |
C16H14F3NO3 |
Poids moléculaire |
325.28 g/mol |
Nom IUPAC |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)8-2-1-3-9(6-8)20-14(21)12-7-4-10-11(5-7)23-15(22)13(10)12/h1-3,6-7,10-13H,4-5H2,(H,20,21) |
Clé InChI |
GZIYDTRUFINXAO-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O3 |
SMILES canonique |
C1C2CC3C1C(C2C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)